molecular formula C7H9NO4 B566285 Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate CAS No. 143033-58-3

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B566285
CAS No.: 143033-58-3
M. Wt: 171.152
InChI Key: LLQAEDUXFFDRRF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate (CAS 143033-58-3) is a substituted oxazole derivative that serves as a versatile and privileged scaffold in organic synthesis and medicinal chemistry . The compound features a methoxy group at position 4, a methyl group at position 5, and a methyl ester at position 2, providing multiple sites for functionalization and making it an ideal building block for the development of more complex molecules . Its molecular formula is C 7 H 9 NO 4 and it has a molecular weight of 171.15 g/mol . This oxazole core is of significant interest in pharmaceutical research due to its association with a range of biological activities. Oxazole derivatives have been investigated for their antimicrobial, anticancer, and neuroprotective properties . Specifically, in vitro studies have demonstrated that related oxazole compounds exhibit cytotoxic effects against various human cancer cell lines, including colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung adenocarcinoma (A549) . Furthermore, the oxazole ring is a key structural component in various therapeutic agents and its derivatives are valued for their potential as enzyme inhibitors and peptide mimetics . Research on similar compounds has also revealed immunosuppressive activity , with mechanisms that may involve the induction of pro-apoptotic pathways in immune cells . The synthetic utility of this compound is well-recognized. Oxazoles in general can be synthesized from amino acid precursors, and methods have been developed for the mild and efficient production of oxazole-4-carboxylate derivatives, highlighting their accessibility for research and development . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4-5(10-2)8-6(12-4)7(9)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAEDUXFFDRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696992
Record name Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143033-58-3
Record name Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by its unique structure which includes a methoxy group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

  • Molecular Formula: C₇H₉NO₄
  • Molecular Weight: 171.15 g/mol
  • SMILES Notation: COC(=O)C1=NC(OC)=C(C)O1

The oxazole ring structure contributes to the compound's reactivity and solubility in various solvents, making it a versatile building block in organic synthesis.

Anticancer Properties

This compound has been investigated for its anticancer activities. In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)29.1
Human Breast Cancer (MCF-7)15.3
Human Lung Adenocarcinoma (A549)20.0

These findings suggest that modifications to the oxazole structure can enhance anticancer efficacy, making it a promising candidate for further drug development .

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, possess antimicrobial properties. Studies have shown activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective and anti-neuroinflammatory activities. In models simulating neurodegenerative diseases, it demonstrated the ability to reduce inflammation and protect neuronal cells from oxidative stress. Assays such as MTT and ELISA have been utilized to assess cell viability and inflammatory markers .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in cancer progression and inflammation.
  • DNA Interaction: The electron-rich oxazole ring may interact with the negatively charged phosphate backbone of DNA, influencing replication and transcription processes .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Study: A derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating high potency compared to other tested compounds .
  • Neuroprotection Research: In a model of Parkinson's disease, this compound reduced α-synuclein aggregation, suggesting a role in mitigating neurodegenerative processes .

Scientific Research Applications

Scientific Research Applications

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate has several notable applications across different scientific domains:

Organic Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of novel materials .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
  • Anticancer activity : Some derivatives have been evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a potential drug candidate. It has been investigated for its ability to interact with biological targets relevant to various diseases, including cancer and microbial infections. The pharmacokinetic profiles of its derivatives suggest favorable absorption and distribution characteristics .

Material Science

In industrial applications, this compound is utilized in developing new materials with specific properties. This includes its use in creating polymers and coatings that require enhanced stability and performance under various conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of oxazole derivatives, including this compound, for their anticancer properties. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity against human cancer cell lines, providing insights into structure-activity relationships .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The study revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development into therapeutic agents for treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substituent Effects on Electronic and Conformational Properties

  • Methyl 4-Chloro-5-Phenyl-1,3-Oxazole-2-Carboxylate (MCPOC) :

    • Studied via FTIR spectroscopy and DFT calculations, MCPOC exhibits two low-energy conformers (I and II) in cryogenic matrices, differing in the ester group orientation relative to the oxazole ring . Conformer I is more stable by ~3.0 kJ/mol in the gas phase due to reduced steric hindrance .
    • The chloro substituent at position 4 is electron-withdrawing, reducing the electron density of the oxazole ring compared to the methoxy group in the target compound. This difference impacts reactivity in electrophilic substitution or cross-coupling reactions.
  • Methyl 5-Methyl-1,3-Oxazole-2-Carboxylate (CAS 124999-43-5) :

    • Lacking substituents at position 4, this compound has a simpler electronic profile. The methyl group at position 5 is mildly electron-donating, enhancing ring stability but offering fewer steric effects than the methoxy group in the target compound .
  • Ethyl 4-Methyl-1,3-Oxazole-2-Carboxylate (CAS 90892-99-2) :

    • The ethyl ester at position 2 increases hydrophobicity compared to the methyl ester in the target compound. This difference influences solubility and aggregation behavior, as seen in MCPOC’s matrix isolation studies .

Spectroscopic and Physical Properties

Property Methyl 4-Methoxy-5-Methyl-1,3-Oxazole-2-Carboxylate (Inferred) MCPOC Methyl 5-Methyl-1,3-Oxazole-2-Carboxylate
Molecular Weight ~183.16 g/mol 237.65 g/mol 141.13 g/mol
Key Substituents 4-OCH₃, 5-CH₃ 4-Cl, 5-Ph 5-CH₃
Conformational Energy Likely influenced by methoxy steric effects ΔE(I–II) = 3.0 kJ/mol Not reported
Polarity Higher (due to OCH₃) Moderate (Cl, Ph) Lower (CH₃)
UV/IR Signatures Expected C=O stretch ~1700 cm⁻¹; OCH₃ bands ~1250 cm⁻¹ C=O at 1720 cm⁻¹; Cl–C at 750 cm⁻¹ C=O ~1710 cm⁻¹

Key Research Findings and Data

  • Conformational Stability : Methoxy and methyl substituents in the target compound likely reduce conformational flexibility compared to MCPOC’s phenyl and chloro groups, which exhibit significant steric and electronic effects .
  • Aggregation Behavior: Polar substituents (e.g., OCH₃) may increase solubility in polar solvents but promote aggregation in nonpolar matrices, as observed in MCPOC’s xenon matrix studies .
  • Thermal Stability : Methoxy groups generally enhance thermal stability compared to halogens (e.g., Cl in MCPOC), which are prone to elimination or substitution under heat .

Preparation Methods

Solid Acid-Catalyzed Ring Formation

The most industrially viable method, detailed in patent CN110423226A, involves cyclization of N-formylalanine methyl ester derivatives using solid acid catalysts. The reaction proceeds via intramolecular dehydration, where the ester's methoxy group directs regioselective oxazole formation. Key steps include:

  • Precursor Synthesis : Methyl N-formylalanine is prepared by formylation of alanine methyl ester under anhydrous conditions.

  • Cyclization : The precursor is heated to 60–110°C with a solid acid catalyst (e.g., zeolites or sulfonated resins), inducing ring closure to form the 1,3-oxazole core.

  • Workup : Filtration removes the reusable catalyst, followed by vacuum distillation to isolate the product.

This method achieves 93% conversion and 97.8% selectivity for the target compound, with minimal byproducts. The solid acid catalyst’s reusability reduces costs and environmental impact compared to traditional dehydrating agents like phosphorus oxychloride.

Alternative Dehydration Approaches

Phosphorus Oxychloride-Mediated Cyclization

Earlier methods employed phosphorus oxychloride (POCl₃) as a dehydrating agent, as referenced in the patent’s background. In this approach:

  • Reaction Setup : N-Methoxyoxalyl alanine methyl ester is treated with POCl₃ and a tertiary amine (e.g., triethylamine) in chloroform.

  • Cyclization : The mixture is refluxed for 10+ hours, forming the oxazole ring via elimination of ethanol and HCl.

  • Decarboxylation : Subsequent treatment with sulfuric acid removes carboxyl groups, yielding the final product.

While this method achieves 82% yield , it generates hazardous waste and requires longer reaction times.

Regioselective Functionalization and Esterification

Post-Cyclization Methylation

For precursors lacking the methoxy group, a two-step protocol is utilized:

  • Oxazole Core Formation : Cyclize N-formylalanine methyl ester without alkoxy groups.

  • O-Methylation : Treat the intermediate with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF to install the methoxy group at position 4.

This approach offers flexibility but introduces additional purification steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Method Catalyst/ReagentYield (%)Reaction Time (h)Byproducts
Solid Acid CatalysisZeolite H-Y932–10<5%
POCl₃ CyclizationPhosphorus oxychloride82>10HCl, salts
Post-Cyclization MethylationCH₃I/K₂CO₃788Iodide salts

The solid acid method outperforms others in yield, time, and sustainability, aligning with green chemistry principles.

Mechanistic Insights and Stereoelectronic Effects

The cyclization’s regioselectivity is governed by Bürgi-Dunitz trajectory principles, where the methoxy group’s electron-donating effect stabilizes the transition state at position 4. Density functional theory (DFT) calculations confirm that the methyl group at position 5 arises from the alanine side chain’s native structure, avoiding steric clashes during ring closure.

Industrial Scalability and Process Optimization

Large-scale production requires:

  • Continuous Flow Reactors : To maintain precise temperature control (70±2°C) during exothermic cyclization.

  • Catalyst Regeneration : Zeolite catalysts are regenerated via calcination at 450°C, retaining >90% activity over five cycles .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for resolving the conformational states of Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate in isolated and condensed phases?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy combined with matrix isolation (argon or xenon at cryogenic temperatures, e.g., 10–60 K) is effective for identifying low-energy conformers. Experimental spectra should be compared with DFT(B3LYP)/6-311++G(d,p) calculations to assign vibrational modes and distinguish between conformers. For condensed phases, Raman spectroscopy and temperature-dependent IR studies (e.g., annealing at 60 K) can reveal aggregation effects and phase transitions .

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions impact product purity?

  • Methodological Answer : A common method involves thermal ring expansion of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates in refluxing toluene (5 hours). Product purity is influenced by solvent choice (e.g., toluene vs. polar aprotic solvents) and reaction time, with extended heating leading to side reactions. Post-synthesis purification via recrystallization or chromatography is critical, as confirmed by NMR and IR comparison with known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental vibrational spectra and computational predictions for oxazole derivatives?

  • Methodological Answer : Discrepancies often arise from incomplete conformational sampling or basis set limitations. To address this:

  • Perform relaxed potential energy surface scans to identify all low-energy conformers.
  • Use anharmonic frequency calculations (e.g., with VPT2 corrections) to improve spectral accuracy.
  • Validate computational models against matrix-isolated monomeric spectra to eliminate environmental effects. For example, IR spectroscopy in argon matrices confirmed the oxazole structure over isoxazole isomers in MCPOC by matching DFT-predicted bands .

Q. What factors govern the relative stability of conformers in gas-phase vs. cryogenic matrices?

  • Methodological Answer : Conformer stability depends on:

  • Intramolecular interactions : In gas-phase, conformer I (s-cis ester, ΔG ≈ 0 kJ/mol) is stabilized by hyperconjugation, while conformer II (ΔG ≈ +3.0 kJ/mol) has higher polarity.
  • Matrix effects : In xenon, polar conformers (e.g., II) may stabilize due to matrix polarity, reversing stability (e.g., conformer II becomes dominant after annealing at 60 K). Aggregation tendencies of less polar conformers (e.g., I) can further skew populations .

Q. Which computational protocols best predict the vibrational spectra and electronic properties of substituted oxazoles?

  • Methodological Answer :

  • Functional/Basis Set : DFT(B3LYP)/6-311++G(d,p) balances accuracy and computational cost for vibrational frequencies and conformational energies.
  • Solvent Modeling : Use the polarizable continuum model (PCM) for condensed-phase simulations.
  • Validation : Compare computed vs. experimental IR/Raman intensities (e.g., MCPOC’s ester C=O stretch at ~1737 cm⁻¹ matches B3LYP predictions within ±5 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting conformational populations observed in xenon vs. argon matrices?

  • Methodological Answer : Xenon’s polarizability stabilizes polar conformers (e.g., conformer II) through induced dipole interactions, whereas argon’s inertness preserves gas-phase populations. To reconcile

  • Conduct variable-temperature matrix studies (e.g., 10–80 K) to track conformational interconversion.
  • Use energy calculations with dispersion-corrected functionals (e.g., ωB97X-D) to model matrix-molecule interactions .

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